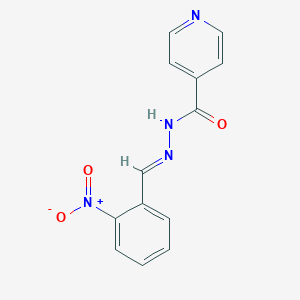
2-Nitrobenzaldehyde isonicotinoyl hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrobenzaldehyde isonicotinoyl hydrazone (NBH) is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a derivative of isonicotinic acid hydrazide (INH), which has been used as an anti-tuberculosis drug for over 60 years. NBH has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, anti-viral, and anti-oxidant properties.
Mechanism of Action
The exact mechanism of action of 2-Nitrobenzaldehyde isonicotinoyl hydrazone is not fully understood. However, it is believed that the compound exerts its biological effects by interfering with various cellular pathways. For example, 2-Nitrobenzaldehyde isonicotinoyl hydrazone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. 2-Nitrobenzaldehyde isonicotinoyl hydrazone has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses. Inhibition of NF-κB leads to a reduction in the production of pro-inflammatory cytokines, which can help to alleviate inflammation.
Biochemical and Physiological Effects:
2-Nitrobenzaldehyde isonicotinoyl hydrazone has been found to possess a wide range of biochemical and physiological effects. The compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. 2-Nitrobenzaldehyde isonicotinoyl hydrazone has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 2-Nitrobenzaldehyde isonicotinoyl hydrazone has been found to possess anti-bacterial and anti-viral properties, making it a potential candidate for the treatment of infectious diseases. However, more research is needed to fully understand the biochemical and physiological effects of 2-Nitrobenzaldehyde isonicotinoyl hydrazone.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-Nitrobenzaldehyde isonicotinoyl hydrazone is that it is relatively easy to synthesize and purify. The compound is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of 2-Nitrobenzaldehyde isonicotinoyl hydrazone is that it can be toxic to cells at high concentrations. This can make it difficult to use in certain experiments, particularly those involving cell culture.
Future Directions
There are several future directions for research on 2-Nitrobenzaldehyde isonicotinoyl hydrazone. One area of interest is the development of new derivatives of 2-Nitrobenzaldehyde isonicotinoyl hydrazone with improved biological activity. Another area of interest is the investigation of the mechanism of action of 2-Nitrobenzaldehyde isonicotinoyl hydrazone. Understanding how the compound exerts its biological effects could lead to the development of new drugs that target similar pathways. Finally, more research is needed to fully understand the biochemical and physiological effects of 2-Nitrobenzaldehyde isonicotinoyl hydrazone, particularly in vivo. This could help to identify potential therapeutic applications of the compound.
Synthesis Methods
2-Nitrobenzaldehyde isonicotinoyl hydrazone is synthesized by the reaction of 2-nitrobenzaldehyde with isonicotinic acid hydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol and requires heating to a temperature of around 70-80°C. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Scientific Research Applications
2-Nitrobenzaldehyde isonicotinoyl hydrazone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, anti-viral, and anti-oxidant properties. The compound has been tested against a variety of cancer cell lines, including breast, lung, and prostate cancer, and has been found to inhibit cell growth and induce apoptosis. 2-Nitrobenzaldehyde isonicotinoyl hydrazone has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 2-Nitrobenzaldehyde isonicotinoyl hydrazone has been found to possess anti-bacterial and anti-viral properties, making it a potential candidate for the treatment of infectious diseases.
properties
Product Name |
2-Nitrobenzaldehyde isonicotinoyl hydrazone |
|---|---|
Molecular Formula |
C13H10N4O3 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H10N4O3/c18-13(10-5-7-14-8-6-10)16-15-9-11-3-1-2-4-12(11)17(19)20/h1-9H,(H,16,18)/b15-9+ |
InChI Key |
NXYCDDZNBGFGMD-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
solubility |
34 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one](/img/structure/B273977.png)
![1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273982.png)


![1-{[4-(1,1-dimethylethyl)phenyl]sulfonyl}-1H-1,2,3-benzotriazole](/img/structure/B273989.png)

![1-[(4-bromo-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273997.png)


![3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B274007.png)



